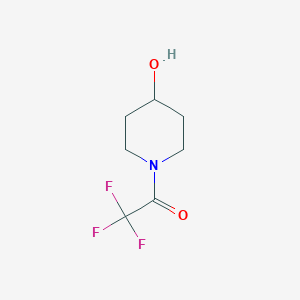

1-(Trifluoroacetyl)-4-piperidinol

Description

Contextual Significance of Piperidinol Derivatives as Scaffolds in Organic Synthesis

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. nih.gov It is considered one of the most important synthetic fragments for drug design and plays a significant role in the pharmaceutical industry. nih.govfishersci.com Piperidine derivatives are core components in more than twenty classes of pharmaceuticals and numerous alkaloids. fishersci.com Their widespread use stems from their ability to confer favorable physicochemical properties to a molecule, such as water solubility and the ability to form salt, which can enhance bioavailability.

Piperidinol derivatives, which feature a hydroxyl group on the piperidine ring, are particularly valuable scaffolds. The hydroxyl group provides a versatile handle for further chemical modifications, such as etherification, esterification, or oxidation to the corresponding piperidone. These transformations allow for the introduction of diverse functional groups and the construction of complex, three-dimensional structures. The inherent biological relevance of the piperidine core, combined with the synthetic versatility of the hydroxyl group, makes piperidinol derivatives essential starting materials for medicinal chemists. chemicalbook.com The pharmacological spectrum of piperidine derivatives is exceptionally broad, encompassing activities such as anti-diabetic, anti-cancer, anti-inflammatory, and antiviral properties. sigmaaldrich.com

Table 1: Examples of Pharmacological Actions of Piperidine Derivatives

| Pharmacological Action | Example Application/Target |

|---|---|

| Analgesic | Pain management (e.g., Meperidine) sigmaaldrich.com |

| Antiviral | Potential use in antiviral medications sigmaaldrich.com |

| Anti-Alzheimer | Alzheimer's therapy (e.g., Donepezil) sigmaaldrich.com |

| Anti-diabetic | Oral anti-diabetic drugs (e.g., Voglibose) sigmaaldrich.com |

| Anti-cancer | Chemotherapy agents chemicalbook.com |

| Anti-inflammatory | Reduction of inflammation chemicalbook.com |

| Anticoagulant | Prevention of blood clots chemicalbook.com |

The Strategic Role of Trifluoroacetyl Functionality in Chemical Transformations

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoroacetyl group (-COCF₃) is a powerful tool in organic synthesis for leveraging these effects. Its primary roles include acting as a protecting group and as an activating group for various functionalities. sigmaaldrich.comchemicalbook.com

As a protecting group, the trifluoroacetyl moiety is commonly used for amines, alcohols, and thiols. sigmaaldrich.comchemicalbook.com The trifluoroacetamide (B147638) formed upon reacting an amine with a trifluoroacetylating agent is stable under many reaction conditions but can be readily cleaved under mild basic conditions, making it an effective and strategically useful protecting group. chemicalbook.com

The strong electron-withdrawing nature of the three fluorine atoms makes the trifluoroacetyl group highly effective at activating molecules for specific transformations. chemsrc.com This high electronegativity weakens adjacent chemical bonds, for instance, increasing the acidity of N-H or O-H bonds, which can facilitate certain reactions. chemsrc.com Trifluoroacetylation has become a key method for the introduction of the trifluoromethyl (CF₃) group, a common feature in many modern pharmaceuticals that can enhance metabolic stability and binding affinity. sigmaaldrich.comchemicalbook.com

Overview of 1-(Trifluoroacetyl)-4-piperidinol's Place in Current Research Paradigms

This compound is a specialized chemical intermediate designed for multi-step organic synthesis. Its value in research is derived directly from the combination of its two key structural features: the piperidinol core and the N-trifluoroacetyl group.

The compound serves as a stable, pre-functionalized piperidine building block. The trifluoroacetyl group protects the ring's nitrogen atom, preventing it from participating in undesired side reactions. This allows chemists to perform selective reactions on the 4-hydroxyl group. For example, the hydroxyl group can be converted into other functionalities or used as a nucleophile in coupling reactions, all while the nitrogen remains inert.

Once the desired modifications at the 4-position are complete, the trifluoroacetyl protecting group can be selectively removed under mild basic conditions. chemicalbook.com This unmasks the secondary amine of the piperidine ring, making it available for a new set of chemical transformations, such as N-alkylation or N-arylation. This sequential, site-selective reactivity makes this compound a highly versatile platform for creating complex substituted piperidines, which are high-value targets in medicinal chemistry and materials science. The use of related N-trifluoroacetylated piperidines as intermediates in the synthesis of bioactive molecules underscores the utility of this synthetic strategy.

Table 2: Physicochemical Properties of a Structurally Related Compound: 1-Trifluoroacetyl piperidine Note: Specific experimental data for this compound is not readily available. The data presented below is for the related compound 1-Trifluoroacetyl piperidine, which lacks the 4-hydroxyl group, and is provided for illustrative purposes.

| Property | Value |

| CAS Number | 340-07-8 sigmaaldrich.com |

| Molecular Formula | C₇H₁₀F₃NO sigmaaldrich.com |

| Molecular Weight | 181.16 g/mol sigmaaldrich.com |

| Form | Liquid sigmaaldrich.com |

| Density | 1.226 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 77 °C / 15 mmHg chemicalbook.com |

| Refractive Index | n20/D 1.4171 sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-3-1-5(12)2-4-11/h5,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDQXDGUSKGKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579208 | |

| Record name | 2,2,2-Trifluoro-1-(4-hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93343-02-3 | |

| Record name | 2,2,2-Trifluoro-1-(4-hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 1 Trifluoroacetyl 4 Piperidinol

Influence of the N-Trifluoroacetyl Group on Piperidine (B6355638) Reactivity

The introduction of an N-trifluoroacetyl group to the piperidine ring significantly alters its chemical reactivity. This is primarily due to the potent electronic and steric effects exerted by this substituent.

The trifluoroacetyl group is a powerful electron-withdrawing group. This is a consequence of the high electronegativity of the three fluorine atoms, which exert a strong negative inductive effect (-I effect). This effect is transmitted through the sigma bonds of the molecule, leading to a significant decrease in electron density on the nitrogen atom of the piperidine ring. The carbonyl group of the trifluoroacetyl moiety also contributes to this electron-withdrawing nature through resonance.

The reduced electron density on the nitrogen atom has a profound impact on its basicity. Compared to piperidine itself, 1-(trifluoroacetyl)-4-piperidinol is a much weaker base. This decreased basicity is a direct result of the delocalization of the nitrogen's lone pair of electrons towards the electron-deficient trifluoroacetyl group, making them less available for protonation.

Computational studies and spectroscopic analyses of related N-trifluoroacetylated piperidines have provided quantitative insights into these electronic effects, confirming the substantial electron-withdrawing capacity of the trifluoroacetyl group. researchgate.netnih.gov

The strong electron-withdrawing nature of the N-trifluoroacetyl group deactivates the piperidine nitrogen towards electrophilic attack. Reactions that typically occur readily with secondary amines, such as alkylation or acylation at the nitrogen, are significantly hindered in this compound. The lone pair on the nitrogen is less nucleophilic due to the inductive pull of the trifluoroacetyl group.

Conversely, this deactivation of the nitrogen can activate other positions of the molecule towards nucleophilic attack. For instance, in nucleophilic aromatic substitution reactions involving related N-acyl pyridinium (B92312) ions, the rate and mechanism can be significantly influenced by the nature of the acyl group. nih.govrsc.orgyoutube.comrsc.org While not a direct analogue, these studies highlight the principle that reducing electron density at one center can make other parts of the molecule more susceptible to nucleophilic processes. In the context of this compound, while the nitrogen is deactivated, the electron-withdrawing effect can influence the reactivity of the C-4 hydroxyl group and the adjacent ring carbons.

The trifluoroacetyl group serves as an effective protecting group for the nitrogen atom in piperidine derivatives. nih.govacs.orgresearchgate.netresearchgate.net Its ability to decrease the nucleophilicity and basicity of the nitrogen makes it stable under a variety of reaction conditions, including those that are acidic or involve electrophiles that would otherwise react with the piperidine nitrogen. researchgate.netresearchgate.net This stability allows for selective modifications at other positions of the molecule, such as the 4-hydroxyl group.

The cleavage of the N-trifluoroacetyl group is typically achieved under basic conditions. nih.govacs.orgresearchgate.net Common reagents for this deprotection include mild bases like potassium carbonate in methanol (B129727) or stronger bases like sodium hydroxide. google.com The mechanism involves nucleophilic attack of the base at the carbonyl carbon of the trifluoroacetyl group, followed by elimination of the piperidine nitrogen. The choice of base and reaction conditions can be tuned to ensure selective cleavage without affecting other sensitive functional groups in the molecule. The ease of cleavage under specific conditions makes the trifluoroacetyl group a valuable tool in multi-step organic synthesis. nih.govacs.orgresearchgate.netrsc.org

| Cleavage Condition | Reagents | Typical Reaction Time | Notes |

| Mild Basic Hydrolysis | K₂CO₃, MeOH/H₂O | 2 hours | Effective for deprotection while minimizing side reactions. google.com |

| Strong Basic Hydrolysis | NaOH, EtOH/H₂O | Varies | More rapid cleavage but may affect other base-labile groups. |

| Aminolysis | Ethylene diamine or hydrazine (B178648) hydrate | Varies | Can be used for deprotection under mild conditions. researchgate.net |

Reaction Pathways of the 4-Hydroxyl Functionality

The 4-hydroxyl group of this compound is a key site for further chemical transformations. Its reactivity is influenced by the electronic environment created by the N-trifluoroacetyl group.

The secondary alcohol at the C-4 position can undergo a variety of standard transformations. These include oxidation to the corresponding ketone (1-(trifluoroacetyl)piperidin-4-one), esterification, and etherification. The N-trifluoroacetyl group, by deactivating the nitrogen, allows for these reactions to be carried out selectively at the hydroxyl group without interference from the piperidine nitrogen.

For example, oxidation can be achieved using common oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation. Esterification can be performed using acid chlorides or anhydrides in the presence of a non-nucleophilic base. The choice of reaction conditions is crucial to ensure that the N-trifluoroacetyl group remains intact.

Neighboring group participation (NGP) is a phenomenon where a nearby functional group influences the rate and stereochemistry of a reaction. wikipedia.orgnih.govacs.orglibretexts.orglibretexts.org In principle, the oxygen of the 4-hydroxyl group in this compound could participate in reactions at adjacent ring carbons if a suitable leaving group is present. However, the strong electron-withdrawing effect of the N-trifluoroacetyl group would likely disfavor the formation of a positive charge on the adjacent carbon, which is often a prerequisite for NGP by a hydroxyl group.

Intermolecular and Intramolecular Reaction Dynamics in Piperidine Systems

The dynamics of chemical reactions, whether occurring between different molecules (intermolecular) or within the same molecule (intramolecular), are central to understanding the behavior of piperidine derivatives. The presence of the N-trifluoroacetyl group in this compound introduces unique electronic features that modulate the energy landscapes of these reactions.

Intramolecular processes, such as cyclizations and rearrangements, are often governed by the formation of transient intermediates like carbocations or radicals. The stability of these intermediates dictates the feasibility and pathway of the reaction. For instance, in reactions involving the hydroxyl group at the C4 position, the formation of a carbocation could initiate a cascade of rearrangements, including ring expansion or contraction.

Intermolecular reactions, on the other hand, involve the interaction of this compound with external reagents. These can range from simple acid-base reactions to complex catalytic cycles. The nature of the solvent, catalyst, and reacting partners all play a critical role in determining the reaction's course and efficiency.

Studies on Ring Expansion and Contraction Mechanisms

The six-membered piperidine ring is generally stable, but under specific conditions, it can undergo ring expansion to form seven-membered rings or contract to yield five-membered rings. These transformations often proceed through carbocationic intermediates, where the strain of the existing ring and the stability of the resulting ring drive the rearrangement.

Ring Expansion: Ring expansion in cyclic systems is a well-documented phenomenon, typically initiated by the formation of a carbocation adjacent to the ring. youtube.comyoutube.comyoutube.com In the context of this compound, if the hydroxyl group were converted into a good leaving group and departed, a secondary carbocation would form at C4. While this carbocation could be attacked by a nucleophile, an alternative pathway involves the migration of an adjacent carbon-carbon bond of the ring to the carbocation center. This process, a type of alkyl shift, would lead to the expansion of the six-membered piperidine ring into a seven-membered azepane ring. The driving force for such a rearrangement is often the relief of ring strain and the formation of a more stable carbocation. For instance, the expansion of a five-membered ring to a more stable six-membered ring is a common occurrence in carbocation chemistry. youtube.com

Ring Contraction: Ring contraction of piperidine systems is less common than expansion but can be achieved through specific synthetic strategies. A notable example is the visible light-mediated ring contraction of α-acylated cyclic piperidines. nih.gov In this process, an α-keto radical, generated photochemically, undergoes a Norrish-type reaction, leading to the formation of a cis-1,2-disubstituted cyclopentane (B165970) scaffold. While this specific example involves an acyl group at the α-position to the nitrogen, analogous reactivity could be envisioned for derivatives of this compound under suitable photochemical conditions.

Computational studies using Density Functional Theory (DFT) have also shed light on the mechanisms of ring contraction in piperidine derivatives, particularly in the context of drug metabolism by cytochrome P450 enzymes. umn.edu These studies help to elucidate the complex electronic rearrangements that lead to the formation of smaller ring systems. The preference for different reaction pathways, such as ring contraction versus other rearrangements, can be rationalized by comparing the activation energies of the respective transition states. acs.org

| Transformation | Proposed Intermediate | Driving Force/Conditions | Resulting Scaffold |

| Ring Expansion | Carbocation at C4 | Relief of ring strain, formation of a more stable carbocation | Azepane |

| Ring Contraction | α-Keto radical | Photochemical activation (e.g., visible light) | Cyclopentane |

Catalytic Pathways and Ligand Effects in Transformations

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. For transformations involving this compound, both metal-based and organocatalysts can be employed to control the reaction pathway. The choice of catalyst and, crucially, the ligands coordinated to the metal center can have a profound impact on the outcome of the reaction.

Catalytic Pathways: A variety of catalytic transformations are applicable to piperidine systems. For example, iridium(I) catalysts with P,N-ligands have been successfully used for the asymmetric hydrogenation of pyridinium salts to produce chiral piperidines. nih.gov The proposed mechanism for this type of reaction often involves an outer-sphere dissociative pathway. nih.gov Palladium catalysts are also widely used, for instance, in intramolecular aza-Heck cyclizations to form piperidine rings under redox-neutral conditions. nih.gov

The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, can be catalyzed by piperidine itself. Mechanistic studies have shown that this reaction proceeds through carbinolamine, iminium, and enolate intermediates. acs.org The formation of the iminium ion is often the rate-determining step. acs.org While this compound is N-acylated and thus cannot act as a base catalyst in the same way, understanding these fundamental pathways is essential when designing reactions where the piperidine nitrogen might be liberated or where the trifluoroacetyl group is modified.

Ligand Effects: In metal-catalyzed reactions, the ligands coordinated to the metal center are not mere spectators but active participants that can tune the catalyst's reactivity, selectivity, and stability. The steric and electronic properties of the ligand can influence the coordination geometry of the metal complex and the activation barriers for key steps in the catalytic cycle. youtube.comillinois.eduescholarship.org

For example, in palladium-catalyzed reactions, the use of sterically hindered ligands can lead to unusual regioselectivity. nih.gov In some cases, a bulky ligand can weaken the bond between the metal and a coordinating group, thereby enhancing the electrophilicity of the metal center. nih.gov The choice of chiral ligands is fundamental for achieving enantioselectivity, where the ligand creates a chiral environment around the metal, directing the approach of the substrate and leading to the preferential formation of one enantiomer. nih.gov

The effect of ancillary ligands has been studied in various metal systems, including zinc complexes. illinois.edu The denticity and electronic nature of the ligand can significantly alter the nucleophilicity of other ligands in the coordination sphere. For instance, a tridentate amine ligand can enhance the nucleophilicity of a polysulfido ligand in a zinc complex, leading to dramatically increased reaction rates compared to a bidentate ligand. illinois.edu These principles are directly applicable to the design of catalysts for transformations of this compound, where the coordination of the alcohol or the amide carbonyl to a metal center could be a key step.

| Catalyst System | Transformation Type | Role of Ligand |

| Iridium(I) with P,N-ligand | Asymmetric Hydrogenation | Induces enantioselectivity |

| Palladium with chiral P-O ligand | Intramolecular aza-Heck Cyclization | Controls stereoselectivity |

| Zinc with amine ligands | Nucleophilic Addition | Modulates reactivity of other ligands |

Derivatization Strategies and Synthetic Applications in Complex Molecule Synthesis

Functionalization at the 4-Position: Extending the Piperidinol Scaffold

The hydroxyl group at the 4-position of the piperidine (B6355638) ring is a prime site for introducing molecular diversity. Standard alcohol chemistry can be employed to convert this versatile functional group into a wide array of other moieties, thereby creating advanced intermediates for multi-step syntheses.

The secondary alcohol of 1-(Trifluoroacetyl)-4-piperidinol can readily undergo esterification with various carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is often catalyzed by acids or coupling agents. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or sulfonates under basic conditions (e.g., Williamson ether synthesis) or through other methods like Mitsunobu reactions.

These transformations are fundamental in medicinal chemistry for creating prodrugs or modifying the pharmacokinetic properties of a parent molecule. For instance, converting the hydroxyl group to an ester or ether can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Table 1: Functionalization Reactions at the 4-Position Hydroxyl Group

| Reaction Type | Reagents | Functional Group Formed | Purpose |

|---|---|---|---|

| Esterification | Carboxylic Acid (+ coupling agent) or Acid Chloride/Anhydride (B1165640) | Ester (-OCOR) | Prodrug synthesis, property modification |

| Etherification | Alkyl Halide + Base (Williamson) or Alcohol + PPh₃/DEAD (Mitsunobu) | Ether (-OR) | Scaffold extension, lipophilicity tuning |

To participate in carbon-carbon or carbon-heteroatom bond-forming coupling reactions, the hydroxyl group is typically first converted into a more reactive leaving group, such as a triflate, tosylate, or halide. This activated intermediate can then engage in a variety of powerful cross-coupling reactions.

Suzuki Coupling: Conversion of the hydroxyl to a halide or triflate allows for palladium-catalyzed Suzuki coupling with boronic acids or esters, creating a new carbon-carbon bond to introduce aryl, heteroaryl, or vinyl substituents at the 4-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can couple the activated piperidinol with amines to form 4-amino-piperidine derivatives.

C-O Coupling: Copper-catalyzed methods can be used to couple the 4-position with phenols or other alcohols, expanding the range of accessible ethers. nih.gov

These coupling strategies are instrumental in building complex molecular frameworks from the relatively simple piperidinol starting material.

Synthetic Utility of the Trifluoroacetyl Group in Fluorination Chemistry

The N-trifluoroacetyl group is not merely a placeholder; its unique electronic properties and chemical stability are key to the synthetic utility of this compound.

The trifluoroacetyl group serves as a robust, fluorine-containing moiety that significantly influences the parent molecule's properties. The introduction of fluorine is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. tcichemicals.com The trifluoroacetyl group acts as a stable protecting group for the piperidine nitrogen, resistant to various reaction conditions, including certain oxidative and acidic environments. researchgate.net While not typically transformed into other fluorinated groups directly, its presence provides a handle that imparts fluorine's characteristic effects. After serving its purpose, the trifluoroacetyl group can be readily removed under mild hydrolytic conditions (e.g., using K₂CO₃ in methanol), revealing the secondary amine for further functionalization. google.com

The primary role of the trifluoroacetyl group is to protect the piperidine nitrogen. researchgate.net As an amide, the nitrogen's nucleophilicity and basicity are significantly reduced due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This deactivation prevents the nitrogen from competing in reactions targeting other sites, such as the acylation (esterification) of the 4-hydroxyl group. This chemical orthogonality is crucial for selective synthesis. The stability of the trifluoroacetyl group under various conditions allows for multi-step synthetic sequences to be performed on other parts of the molecule before its eventual removal. researchgate.net

Table 2: Properties and Role of the N-Trifluoroacetyl Group

| Property | Consequence | Synthetic Advantage |

|---|---|---|

| Strongly Electron-Withdrawing | Reduces nucleophilicity and basicity of the nitrogen atom. | Protects the amine from participating in reactions (e.g., acylation, alkylation). |

| Chemical Stability | Resistant to many acidic and oxidative conditions. | Allows for a wide range of chemical transformations on other parts of the molecule. |

| Facile Cleavage | Can be removed under mild basic or hydrolytic conditions. | Enables deprotection at a late stage to reveal the free amine for further modification. |

Applications in the Construction of Bridged and Polycyclic Systems

The piperidine scaffold is a core component of many natural products and pharmaceuticals that feature bridged or polycyclic architectures, such as morphine and scopolamine. nih.gov this compound is an attractive starting material for the synthesis of such complex three-dimensional structures.

The general strategy involves installing two reactive functional groups on the piperidine ring that can participate in an intramolecular cyclization reaction to form a new ring, thereby creating a bridged system. For example, the hydroxyl group at the 4-position could be one point of attachment. A second functional group could be introduced at the nitrogen (after deprotection) or on the ring itself via C-H activation or other methods.

By leveraging the functionalization strategies discussed previously (Section 4.1), one could envision a synthetic route where this compound is first derivatized at the 4-position with a group containing a latent reactive site. After removal of the trifluoroacetyl group, the now-free amine could react with this appended site to forge the bridging connection. The conformational rigidity and defined stereochemistry offered by such bridged systems are highly sought after in drug design to optimize binding to biological targets. nih.govd-nb.info

Advanced Analytical Characterization Methodologies in Research on 1 Trifluoroacetyl 4 Piperidinol

Spectroscopic Techniques for Elucidating Molecular Structure and Conformation

Spectroscopy is fundamental to the structural elucidation of 1-(Trifluoroacetyl)-4-piperidinol, providing detailed insights into its atomic composition, connectivity, and spatial arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural and stereochemical analysis of this compound. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, researchers can piece together the molecule's complete framework. ipb.ptcore.ac.uk

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. In a typical spectrum of this compound, the piperidine (B6355638) ring protons appear as complex multiplets in the aliphatic region. The proton on the carbon bearing the hydroxyl group (CH-OH) typically shows a distinct chemical shift. The presence of the trifluoroacetyl group introduces conformational rigidity due to the partial double-bond character of the amide C-N bond, often resulting in two sets of signals for the piperidine ring protons at lower temperatures. researchgate.netchemicalbook.comchemicalbook.com

¹³C NMR: Carbon-13 NMR complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the trifluoroacetyl group and the carbon bearing the trifluoromethyl group (CF₃) are particularly diagnostic, appearing at characteristic downfield and upfield shifts, respectively. thieme-connect.deresearchgate.netchemicalbook.com The carbons of the piperidine ring can also be assigned, providing further structural confirmation. researchgate.net

¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. huji.ac.il For this compound, the ¹⁹F NMR spectrum typically exhibits a single sharp signal corresponding to the three equivalent fluorine atoms of the CF₃ group. researchgate.netresearchgate.net The chemical shift of this signal is sensitive to the electronic environment and can be influenced by solvent polarity. researchgate.net

The combination of these NMR techniques, along with 2D experiments like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), allows for the definitive assignment of all proton and carbon signals and provides insights into the molecule's preferred conformation in solution. ipb.ptresearchgate.net Advanced methods like DP4 analysis can further aid in the stereochemical assignment by comparing experimental NMR data with computationally predicted values for possible isomers. semanticscholar.org

Table 1: Predicted NMR Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are predicted based on data for analogous structures. Actual values may vary depending on the solvent and experimental conditions.

| Nucleus | Position | Predicted Chemical Shift (δ) | Multiplicity |

|---|---|---|---|

| ¹H | H-1 (OH) | Variable | Broad Singlet |

| ¹H | H-4 (CHOH) | ~3.8 - 4.2 | Multiplet |

| ¹H | H-2, H-6 (axial/equatorial) | ~3.0 - 4.0 | Multiplets |

| ¹H | H-3, H-5 (axial/equatorial) | ~1.5 - 2.1 | Multiplets |

| ¹³C | C=O | ~155 - 160 (quartet, JC-F ≈ 35-40 Hz) | Quartet |

| ¹³C | CF₃ | ~115 - 120 (quartet, JC-F ≈ 285-290 Hz) | Quartet |

| ¹³C | C-4 (CHOH) | ~65 - 70 | - |

| ¹³C | C-2, C-6 | ~40 - 50 | - |

| ¹³C | C-3, C-5 | ~30 - 35 | - |

| ¹⁹F | CF₃ | ~ -73 to -77 | Singlet |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecule, allowing for the determination of its elemental formula. rsc.orgnih.gov

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods used for analyzing this compound. Under mass spectrometric conditions, the molecular ion undergoes fragmentation, producing a unique pattern of fragment ions that serves as a molecular fingerprint. nist.govnih.gov The analysis of these fragmentation pathways provides valuable structural information, confirming the presence of the trifluoroacetyl group and the piperidinol core. researchgate.netnih.govmdpi.com

Key fragmentation pathways for this compound would likely involve:

Loss of the trifluoromethyl radical (•CF₃).

Cleavage of the piperidine ring.

Loss of a water molecule (H₂O) from the 4-piperidinol moiety.

Alpha-cleavage adjacent to the nitrogen atom.

Table 2: Predicted Key Mass Fragments for this compound Note: The molecular weight of C₇H₁₀F₃NO₂ is 197.16 g/mol. Fragments are based on typical fragmentation patterns of related compounds.

| m/z | Possible Fragment Ion | Description |

|---|---|---|

| 197 | [M]⁺ | Molecular Ion |

| 179 | [M - H₂O]⁺ | Loss of water |

| 128 | [M - CF₃]⁺ | Loss of trifluoromethyl group |

| 96 | [C₅H₈O]⁺• | Fragment from piperidine ring cleavage |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. bellevuecollege.edunih.gov When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. pressbooks.publibretexts.org

For this compound, the IR spectrum would display several key absorption bands:

A strong, broad absorption in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. pressbooks.pub

A strong, sharp absorption around 1680-1720 cm⁻¹ due to the C=O (amide I band) stretching of the trifluoroacetyl group.

Strong absorptions in the 1100-1300 cm⁻¹ region, characteristic of C-F bond stretching vibrations. researchgate.net

C-H stretching vibrations for the piperidine ring's sp³ hybridized carbons typically appear just below 3000 cm⁻¹.

The absence or presence of these specific peaks provides quick confirmation of the compound's successful synthesis and the integrity of its key functional groups. bellevuecollege.edu

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200-3600 | O-H Stretch | Alcohol |

| 2850-2960 | C-H Stretch | Alkyl (Piperidine Ring) |

| 1680-1720 | C=O Stretch | Amide (Trifluoroacetyl) |

| 1100-1300 | C-F Stretch | Trifluoromethyl |

| 1000-1200 | C-O Stretch | Secondary Alcohol |

X-ray Diffraction for Solid-State Structural Analysis and Absolute Configuration Determination

For crystalline samples, single-crystal X-ray diffraction provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. osti.gov It is the gold standard for establishing the absolute configuration of chiral molecules if a suitable crystal is obtained and anomalous dispersion is measured. nih.gov While this compound itself is achiral, this technique would be invaluable for analyzing chiral derivatives or co-crystals, confirming their stereochemistry without ambiguity.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. unar.ac.idphcog.com This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound or its silylated derivatives. researchgate.net

In a GC-MS analysis, the sample is vaporized and passed through a long capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a mass spectrum. scispace.com

GC-MS is highly effective for:

Purity Assessment: Determining the percentage purity of a sample by integrating the peak areas in the chromatogram.

Impurity Identification: Identifying byproducts and starting materials in a reaction mixture by analyzing their mass spectra. osti.gov

Reaction Monitoring: Tracking the progress of a synthesis by analyzing aliquots of the reaction mixture over time to observe the consumption of reactants and the formation of the product.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis of Reaction Mixtures and Products

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for both the identification and quantification of this compound within reaction mixtures and as a purified substance. This technique's adaptability makes it invaluable throughout the research and development process.

For the analysis of reaction mixtures, reversed-phase HPLC is commonly employed, often utilizing a C18 stationary phase. The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the concentration of the organic solvent is increased during the analytical run, is a standard approach to effectively separate this compound from starting materials, reagents, and potential byproducts with varying polarities.

Qualitative identification is achieved by comparing the retention time of the analyte peak with that of a certified reference standard under identical chromatographic conditions. For unequivocal identification, HPLC coupled with mass spectrometry (HPLC-MS) can be utilized. This powerful combination provides the mass-to-charge ratio of the eluting compound, which serves as a definitive confirmation of the presence of this compound.

Quantitative analysis via HPLC relies on the generation of a calibration curve. This is constructed by analyzing a series of standard solutions of this compound at known concentrations and plotting the detector response (peak area) against the concentration. The concentration of the compound in an unknown sample can then be accurately determined by measuring its peak area and interpolating from this calibration curve. To enhance the precision and accuracy of the quantification, an internal standard can be incorporated into the analytical method.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table presents a representative set of starting conditions for HPLC method development, which may necessitate further optimization depending on the specific analytical requirements.

Supercritical Fluid Chromatography (SFC) for Challenging Separations and Analytical Method Development

Supercritical Fluid Chromatography (SFC) represents a sophisticated and often advantageous alternative to HPLC for the analysis of complex mixtures and for method development, particularly for fluorinated compounds like this compound. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The unique physicochemical properties of supercritical fluids, which are intermediate between those of liquids and gases, facilitate high diffusivity and low viscosity, often leading to faster and more efficient separations than can be achieved with HPLC.

SFC can be particularly effective for challenging separations, such as the resolution of structurally similar impurities from the main compound. The distinct selectivity offered by SFC can be pivotal in such cases. The mobile phase in SFC is generally composed of supercritical CO2 modified with a small percentage of an organic co-solvent, such as methanol or ethanol, to modulate its polarity and solvating strength. The development of an SFC method for this compound would involve a systematic evaluation of various stationary phases, co-solvents, and operational parameters like pressure, temperature, and gradient profile to achieve the desired separation.

Table 2: Representative SFC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Diol, 4.6 x 100 mm, 3.5 µm |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol |

| Gradient | 5% B to 40% B over 10 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

The parameters outlined in this table serve as a general guideline for SFC method development and would likely require refinement for a specific application.

Advanced Quantitative Analytical Methods for Reaction Monitoring and Yield Determination

The ability to precisely monitor the progress of a chemical reaction and accurately determine the yield of the final product is fundamental to synthetic chemistry. Advanced quantitative analytical methods are employed to provide real-time or near real-time data on the synthesis of this compound, enabling a high degree of control and optimization.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) tool for real-time reaction monitoring. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentrations of reactants, intermediates, and the product can be tracked continuously. The formation of this compound can be monitored by observing the growth of its characteristic infrared absorption bands.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a highly accurate method for determining the yield of this compound in a crude reaction mixture. This technique involves adding a known amount of an internal standard to a precisely weighed sample of the reaction mixture. By comparing the integrated signal of a specific proton of this compound to that of the internal standard, the exact quantity of the product can be calculated without the need for chromatographic separation or a calibration curve.

As previously discussed, HPLC is also a widely used technique for reaction monitoring and yield determination. Small aliquots of the reaction mixture are withdrawn at specific time intervals and analyzed by a calibrated HPLC method. This allows for the construction of a reaction profile, which illustrates the consumption of starting materials and the formation of the product over time. This information is critical for optimizing reaction parameters to maximize yield and purity.

Table 3: Comparison of Advanced Quantitative Analytical Methods

| Method | Principle | Advantages | Disadvantages |

| In-situ FTIR | Vibrational spectroscopy | Real-time, non-invasive, no sampling required | Can be complex to calibrate, potential for matrix interference |

| qNMR | Nuclear magnetic resonance | High precision and accuracy, no calibration curve needed for relative quantification | Lower sensitivity than HPLC, requires expensive instrumentation |

| HPLC | Chromatographic separation | High sensitivity and selectivity, well-established technique | Requires sampling and sample preparation, analysis time can be longer |

Computational and Theoretical Studies of 1 Trifluoroacetyl 4 Piperidinol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. nih.gov For 1-(Trifluoroacetyl)-4-piperidinol, DFT calculations would be employed to find the lowest energy conformation, known as the optimized geometry. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

The piperidine (B6355638) ring can exist in different conformations, such as chair, boat, and twist-boat. Furthermore, the hydroxyl and trifluoroacetyl substituents can be in either axial or equatorial positions. DFT calculations can determine the relative energies of these different conformers, predicting the most stable arrangement of the molecule. For instance, studies on related fluorinated piperidines have shown that the interplay of electrostatic interactions, hyperconjugation, and steric factors determines the preferred conformation. uni.lulibretexts.org Energetic profiles for the interconversion between different conformers, including the transition state energies, can also be calculated to understand the flexibility of the molecule.

No specific geometric optimization or energetic profile data for this compound is available in the searched literature.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to interpret experimental spectra. For this compound, DFT can be used to calculate:

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can aid in the assignment of experimental spectra. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects. nih.govcas.cz

Infrared (IR) Frequencies: Calculation of vibrational frequencies can help in assigning the absorption bands in an experimental IR spectrum. researchgate.net These calculations can predict the frequencies and intensities of vibrational modes, such as the C=O stretch of the trifluoroacetyl group, the O-H stretch of the alcohol, and various C-H and C-N vibrations of the piperidine ring.

By comparing the calculated spectra for different conformers with experimental data, the dominant conformation in a given environment can be inferred.

No predicted spectroscopic parameters for this compound have been found in the reviewed sources.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and track the trajectory of each atom over a period of nanoseconds or longer. mdpi.com This allows for the investigation of:

Conformational Dynamics: How the piperidine ring and its substituents move and interconvert between different conformations in a solution.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the hydroxyl group of the piperidinol and solvent molecules, as well as intramolecular hydrogen bonding.

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Analysis of the MD trajectory can provide insights into the flexibility of the molecule and the influence of the solvent on its conformational preferences. nih.gov

Specific molecular dynamics simulation studies for this compound are not available in the searched literature.

MD simulations are also invaluable for studying how molecules interact with each other and with larger systems, such as proteins or surfaces. While no specific studies on this compound were found, a general application would be to model its interaction with a biological target. This would involve placing the molecule in the active site of a protein and running an MD simulation to observe its binding mode, stability, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such studies are crucial in drug discovery to understand the mechanism of action of a potential drug molecule. nih.gov

No studies modeling the intermolecular interactions of this compound were identified.

Prediction of Thermochemical Properties and Molecular Descriptors

Computational methods can be used to estimate various thermochemical properties and molecular descriptors that are important for understanding the chemical behavior and potential applications of a compound.

Thermochemical Properties: Properties such as the standard enthalpy of formation, Gibbs free energy of formation, and heat capacity can be calculated using quantum chemical methods. libretexts.orgnih.gov These values are important for understanding the stability of the molecule and the thermodynamics of reactions in which it might participate.

Molecular Descriptors: A wide range of molecular descriptors can be calculated, which are numerical values that encode different aspects of the molecular structure. These can include:

Topological Descriptors: Based on the 2D graph of the molecule.

Geometrical Descriptors: Based on the 3D structure of the molecule.

Electronic Descriptors: Such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to build models that predict the biological activity or physical properties of new compounds based on their structure. aimspress.com

There is no available data on the predicted thermochemical properties or specific molecular descriptors for this compound in the searched literature.

Conclusion and Future Research Perspectives on 1 Trifluoroacetyl 4 Piperidinol

Synthesis and Reactivity: Current Status and Knowledge Gaps

The synthesis of 1-(Trifluoroacetyl)-4-piperidinol is primarily achieved through the N-acylation of 4-hydroxypiperidine (B117109). A key method involves the use of trifluoroacetic anhydride (B1165640) (TFAA) as the acylating agent. A patented method describes the preparation of trifluoroacetyl-substituted cyclamine derivatives, which includes reacting a substrate like 4-piperidine carboxylic acid with TFAA in the presence of an organic base such as pyridine (B92270). google.com This general approach can be adapted for the synthesis of this compound from 4-hydroxypiperidine.

While the fundamental synthesis is established, there remain knowledge gaps in the optimization of this process. The reaction conditions, such as solvent, temperature, and the choice of base, can significantly influence the yield and purity of the final product. A systematic study to map out the optimal reaction landscape for the synthesis of this compound is a current area of interest.

The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing trifluoroacetyl group and the nucleophilic hydroxyl group. The trifluoroacetyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. However, detailed kinetic and mechanistic studies on the reactions of this specific compound are not extensively documented. Understanding the precise reactivity patterns is crucial for its effective utilization as a building block in more complex molecular architectures.

Emerging Methodologies and Underexplored Reaction Pathways

Recent advancements in the synthesis of fluorinated N-heterocycles are paving the way for novel and more efficient routes to this compound and its derivatives. researchgate.net Catalytic methods, including the use of transition metal catalysts, are being explored to achieve higher selectivity and milder reaction conditions. For instance, palladium-catalyzed [4+2] annulation strategies are emerging as a powerful tool for constructing fluorinated piperidine (B6355638) cores. acs.org The application of such modern synthetic methods to produce this compound directly or from readily available precursors is an active area of research.

Furthermore, many reaction pathways involving this compound remain underexplored. The hydroxyl group at the 4-position offers a handle for a variety of transformations, such as oxidation to the corresponding piperidone, etherification, or esterification. The N-trifluoroacetyl group can also be a subject of chemical manipulation, including potential cleavage under specific conditions to yield the free amine. The exploration of these transformations will undoubtedly expand the synthetic utility of this compound.

Potential for Novel Applications in Materials Science and Specialized Organic Synthesis

The unique properties of this compound make it a promising candidate for applications in materials science. The incorporation of fluorine atoms is known to enhance properties such as thermal stability, chemical resistance, and hydrophobicity in polymers and other materials. mdpi.commdpi.com Therefore, this compound could serve as a valuable monomer or building block for the synthesis of novel fluorinated polymers with tailored properties. Fluorinated ionic liquids are another area where fluorinated piperidine scaffolds have shown potential. nih.gov

In the realm of specialized organic synthesis, this compound is a versatile precursor. The piperidine scaffold is a common motif in many biologically active compounds and pharmaceuticals. nih.govnih.govnih.gov The trifluoroacetyl group can act as a protecting group for the nitrogen atom, which can be removed at a later stage of a synthetic sequence. The hydroxyl group provides a site for further functionalization, allowing for the construction of complex and diverse molecular libraries. The compound is also a precursor to other important intermediates, such as 1-boc-4-piperidone, which is used in the synthesis of various pharmaceutical agents. un.orgunodc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Trifluoroacetyl)-4-piperidinol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves trifluoroacetylation of 4-piperidinol derivatives. Optimization requires adjusting variables such as reaction temperature (e.g., reflux in THF/acetone mixtures), catalyst selection (e.g., CuI for click chemistry in piperidine functionalization), and stoichiometric ratios of trifluoroacetylating agents. For example, analogous compounds like 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol were synthesized using CuI-catalyzed azide-alkyne cycloaddition, achieving yields >70% under reflux conditions . Solvent systems (e.g., THF:acetone 5:1) and reaction times (e.g., 24 hours) are critical for minimizing byproducts .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, while Fourier-Transform Infrared (FTIR) spectroscopy confirms the presence of trifluoroacetyl (C=O stretch ~1700 cm⁻¹) and piperidine ring vibrations. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, analogs such as 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol derivatives were characterized using these techniques, with NMR data showing distinct splitting patterns for axial/equatorial protons .

Q. What solubility characteristics does this compound exhibit in common organic solvents?

- Methodological Answer : Solubility is assessed via gravimetric analysis or UV-Vis spectroscopy. Piperidinol derivatives with trifluoroacetyl groups typically show high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in ethanol or methanol. For instance, structurally similar compounds demonstrated >90% solubility in DMSO, critical for in vitro assays, but limited solubility in aqueous buffers .

Advanced Research Questions

Q. How can factorial design be applied to optimize the trifluoroacetylation step in synthesizing this compound?

- Methodological Answer : A 2³ factorial design can evaluate variables like reaction time (12–24 hrs), temperature (25–80°C), and molar ratios (1:1–1:2.5 piperidinol:trifluoroacetylating agent). Response Surface Methodology (RSM) identifies interactions between factors. For example, studies on similar piperidine derivatives achieved 85% yield by optimizing time (18 hrs) and temperature (60°C) while reducing byproduct formation .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies of this compound derivatives?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:

- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance stability.

- Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life and tissue distribution.

- Species-specific metabolism assays : Compare liver microsome stability across models (e.g., murine vs. human) .

Q. How does molecular docking inform the design of this compound analogs for target specificity?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like enzymes or receptors. For example, analogs of 4-piperidinol derivatives were optimized for acetylcholinesterase inhibition by modifying substituents at the 4-position to enhance hydrophobic interactions. Free energy calculations (MM-PBSA) refine affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.